Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate chemical structure and properties
Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate chemical structure and properties
This guide provides a comprehensive technical overview of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate, a key building block in modern organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, properties, synthesis, and applications, grounded in authoritative references.
Introduction and Significance
Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate, also known by its synonym Methyl 2-[4-(([(tert-butoxy)carbonyl]amino)methyl)phenyl]acetate, is a bifunctional organic molecule of significant interest in the design and synthesis of complex chemical entities.[1] Its structure incorporates a benzylamine core, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a methyl ester functionality attached to the phenyl ring via a methylene bridge.
The strategic placement of these functional groups makes it a versatile intermediate. The Boc-protected amine allows for selective deprotection under acidic conditions, revealing a primary amine for subsequent functionalization.[2][3] The methyl ester can be hydrolyzed to a carboxylic acid, providing another reactive handle for amide bond formation or other coupling reactions. This "orthogonal" reactivity is highly valuable in multi-step syntheses, particularly in the construction of libraries of compounds for drug discovery and in the development of targeted therapeutics like PROTACs (Proteolysis Targeting Chimeras).[4]
Chemical Structure and Physicochemical Properties
The unique arrangement of functional groups in Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate dictates its chemical behavior and physical properties.
Figure 1: Chemical structure of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate.
Table 1: Physicochemical Properties of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate
| Property | Value | Source |
| CAS Number | 191871-32-6 | [1][5] |
| Molecular Formula | C₁₅H₂₁NO₄ | [1] |
| Molecular Weight | 279.33 g/mol | [1] |
| InChIKey | UWXLXTJZZNBYOV-UHFFFAOYSA-N | [1] |
| Physical Form | Solid (predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol (inferred from common synthetic procedures). | |
| Storage | Sealed in a dry environment at room temperature. | [6] |
Synthesis and Reaction Mechanisms
The synthesis of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is typically achieved through the Boc-protection of the corresponding primary amine, Methyl 2-(4-(aminomethyl)phenyl)acetate. This starting material is commercially available, often as its hydrochloride salt.[7][8]
The core of this synthesis is the reaction of the primary amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The base is crucial for deprotonating the ammonium salt (if the hydrochloride is used) and neutralizing the acid generated during the reaction.
Figure 2: General workflow for the synthesis of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate.
Experimental Protocol: Synthesis of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate
This protocol describes a standard procedure for the Boc-protection of Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride.
Materials:
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a stirred solution of Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq) in anhydrous DCM (or THF) at 0 °C, add triethylamine (2.2 eq) dropwise. Allow the mixture to stir for 15-20 minutes.
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM (or THF) to the reaction mixture dropwise at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate.
Causality behind Experimental Choices:
-
Anhydrous Solvents: The use of anhydrous solvents is important to prevent the hydrolysis of the Boc anhydride.
-
Base: Triethylamine or sodium bicarbonate is essential to neutralize the hydrochloric acid from the starting material and the acid generated during the reaction, thus facilitating the nucleophilic attack of the free amine on the Boc anhydride.
-
Aqueous Workup: The washing steps are crucial to remove unreacted reagents, the triethylammonium chloride salt, and other water-soluble byproducts.
-
Column Chromatography: This purification step is necessary to isolate the desired product from any remaining starting material, byproducts, and unreacted Boc anhydride.
Applications in Research and Development
The utility of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate stems from its identity as a versatile building block, particularly in medicinal chemistry and drug discovery.
Intermediate in the Synthesis of Bioactive Molecules
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The Boc-protected amine and the methyl ester provide two orthogonal points for further chemical modification. For instance, similar structures are employed in the synthesis of enzyme inhibitors and other pharmacologically active compounds.[9]
Role in the Development of PROTACs
PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The synthesis of PROTACs requires linkers to connect the target-binding ligand and the E3 ligase-binding ligand. Compounds structurally related to Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate are utilized as such linkers.[4] The dual functionality of this molecule allows for sequential or convergent synthetic strategies to build these complex structures.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is not widely available, general precautions for handling similar carbamate compounds should be followed. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its bifunctional nature, with orthogonally protected amine and ester groups, allows for its use in the streamlined synthesis of complex molecules, including enzyme inhibitors and PROTACs. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further exploration of its potential in drug discovery and development. As research in targeted therapies continues to expand, the importance of such well-designed building blocks is poised to grow.
References
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NextSDS. (n.d.). TERT-BUTYL 4-((METHOXYCARBONYL)METHYL)BENZYLCARBAMATE — Chemical Substance Information. Retrieved from [Link]
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ChemSynthesis. (2025). tert-butyl benzylcarbamate. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Sutton, A. E., & Clardy, J. (2001). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Accounts of Chemical Research, 34(7), 553-561. Retrieved from [Link]
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Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2015 International Conference on Materials, Environmental and Biological Engineering. Retrieved from [Link]
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Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
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Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]
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Gonzalez-Lopez, J. A., et al. (2024). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Chemistry, 6(4), 100. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminomethylphenylacetic acid. Retrieved from [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
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